

Lessons learned from Pelidotin clinical trial adverse events

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Compound of Interest

Compound Name: *Pelidotin*

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Technical Support Center: Pelidotin Clinical Trials

This technical support center provides essential information for researchers, scientists, and drug development professionals engaged in studies involving **Pelidotin** (Cofetuzumab **Pelidotin**, PF-06647020). The following troubleshooting guides and FAQs are designed to address potential issues and questions arising from adverse events observed in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is Cofetuzumab **Pelidotin** and what is its mechanism of action?

A1: Cofetuzumab **pelidotin** (PF-06647020) is an antibody-drug conjugate (ADC). It is composed of a humanized monoclonal antibody that targets the protein tyrosine kinase 7 (PTK7), which is overexpressed in several types of solid tumors. This antibody is linked to a potent cytotoxic agent, auristatin-0101, a microtubule inhibitor. Upon binding to PTK7 on tumor cells, cofetuzumab **pelidotin** is internalized, and the auristatin payload is released, leading to cell cycle arrest and apoptosis of the cancer cell.^{[1][2][3][4][5][6]}

Q2: What are the most common treatment-related adverse events (TRAEs) observed with cofetuzumab **pelidotin**?

A2: In the first-in-human clinical trial (NCT02222922), the most frequently reported TRAEs for the every 3 weeks (Q3W) dosing regimen included nausea, alopecia, fatigue, headache, neutropenia, and vomiting.[1][7][8] For a detailed breakdown of adverse events for both the Q3W and every 2 weeks (Q2W) dosing regimens, please refer to the data tables below.

Q3: What are the dose-limiting toxicities (DLTs) associated with cofetuzumab **pelidotin**?

A3: Dose-limiting toxicities observed in the clinical trial included Grade 3 headache and Grade 3 fatigue at the highest dose of the every 3 weeks regimen (3.7 mg/kg). For the every 2 weeks regimen, DLTs included Grade 3 neutropenic infection at 2.8 mg/kg and Grade 3 abdominal pain at 3.2 mg/kg.[9]

Data Presentation: Adverse Events

The following tables summarize the treatment-related adverse events (TRAEs) from the NCT02222922 clinical trial for both the every 3 weeks (Q3W) and every 2 weeks (Q2W) dosing schedules of cofetuzumab **pelidotin**.

Table 1: Treatment-Related Adverse Events (TRAEs) Reported in >10% of Patients with Every 3 Weeks (Q3W) Dosing of PF-06647020 (N=112)[1]

Adverse Event	All Grades (%)	Grade 3 (%)	Grade 4 (%)
Nausea	45	4	0
Alopecia	40	N/A	N/A
Fatigue	38	7	0
Headache	28	5	0
Neutropenia	25	16	9
Vomiting	25	2	0
Diarrhea	21	2	0
Decreased appetite	20	1	0
Constipation	18	0	0
Peripheral sensory neuropathy	13	0	0
Maculopapular rash	12	1	0
Pruritus	11	0	0
Dry eye	10	0	0

Table 2: Treatment-Related Adverse Events (TRAEs) Reported in >10% of Patients with Every 2 Weeks (Q2W) Dosing of PF-06647020 (N=25)

Adverse Event	All Grades (%)	Grade ≥ 3 (%)
Alopecia	44	0
Nausea	40	4
Fatigue	36	8
Headache	32	4
Diarrhea	28	0
Decreased appetite	24	0
Vomiting	24	0
Neutropenia	24	20
Peripheral sensory neuropathy	20	8
Maculopapular rash	16	0
Pruritus	16	0
Abdominal pain	12	8
Constipation	12	0
Dry eye	12	0
Pyrexia	12	0

Troubleshooting Guides

Issue 1: Management of Neutropenia

- Question: A significant number of patients in our study are developing neutropenia. What are the recommended monitoring and management strategies?
- Answer: Neutropenia is a common adverse event with auristatin-based ADCs.[\[10\]](#)
 - Monitoring: Perform complete blood counts at baseline and prior to each dose. For patients who develop Grade 3 or 4 neutropenia, more frequent monitoring is recommended.

- Management:
 - For Grade 3 or 4 neutropenia, consider dose delay or reduction as specified in the study protocol.
 - The use of granulocyte colony-stimulating factors (G-CSF) may be considered for secondary prophylaxis in patients who experience febrile neutropenia or prolonged Grade 4 neutropenia.

Issue 2: Managing Peripheral Neuropathy

- Question: We are observing peripheral neuropathy in our patients. How can we mitigate and manage this adverse event?
- Answer: Peripheral neuropathy is a known toxicity of microtubule-inhibiting agents like auristatin.
 - Monitoring: Conduct neurological assessments at baseline and regularly throughout the study. Patient-reported outcomes can also be a valuable tool for early detection.
 - Management:
 - For patients who develop Grade 2 or higher peripheral neuropathy, dose interruption or reduction should be considered.
 - Symptomatic treatment may be initiated as per institutional guidelines. For persistent or severe neuropathy, discontinuation of treatment may be necessary.

Issue 3: Handling Nausea and Vomiting

- Question: Nausea and vomiting are affecting patient compliance and quality of life. What are the best practices for managing these side effects?
- Answer:
 - Prophylaxis: Prophylactic antiemetics should be considered prior to each infusion of cofetuzumab **pelidotin**. A combination of a 5-HT3 receptor antagonist and a corticosteroid can be effective.^{[6][11]}

- Rescue Medication: Provide patients with rescue antiemetic medication for breakthrough nausea and vomiting.
- Patient Education: Advise patients on dietary modifications, such as eating small, frequent meals and avoiding trigger foods.

Issue 4: Addressing Fatigue

- Question: Many patients are reporting significant fatigue. What are the recommended approaches to manage this?
- Answer: Fatigue is a common and often debilitating side effect of cancer therapies.[\[12\]](#)[\[13\]](#)
 - Assessment: Regularly assess the level of fatigue using a validated scale.
 - Management:
 - Encourage patients to maintain a balance of rest and light physical activity as tolerated.
 - Provide counseling on energy conservation techniques.
 - Rule out and manage other contributing factors such as anemia, pain, and emotional distress.

Experimental Protocols

1. Patient Monitoring and Safety Assessment

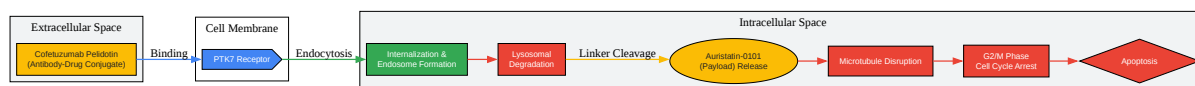
- Objective: To monitor patient safety and tolerability throughout the clinical trial.
- Methodology:
 - Conduct a baseline assessment including physical examination, vital signs, ECOG performance status, and laboratory tests (hematology, clinical chemistry, and urinalysis).
 - Monitor vital signs before, during, and after each infusion.
 - Perform laboratory tests prior to each treatment cycle.

- Assess for adverse events at each study visit using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) v4.03.[14]
- The monitoring period for dose-limiting toxicities is the first 28 days of treatment.[1]

2. Pharmacokinetic (PK) Analysis

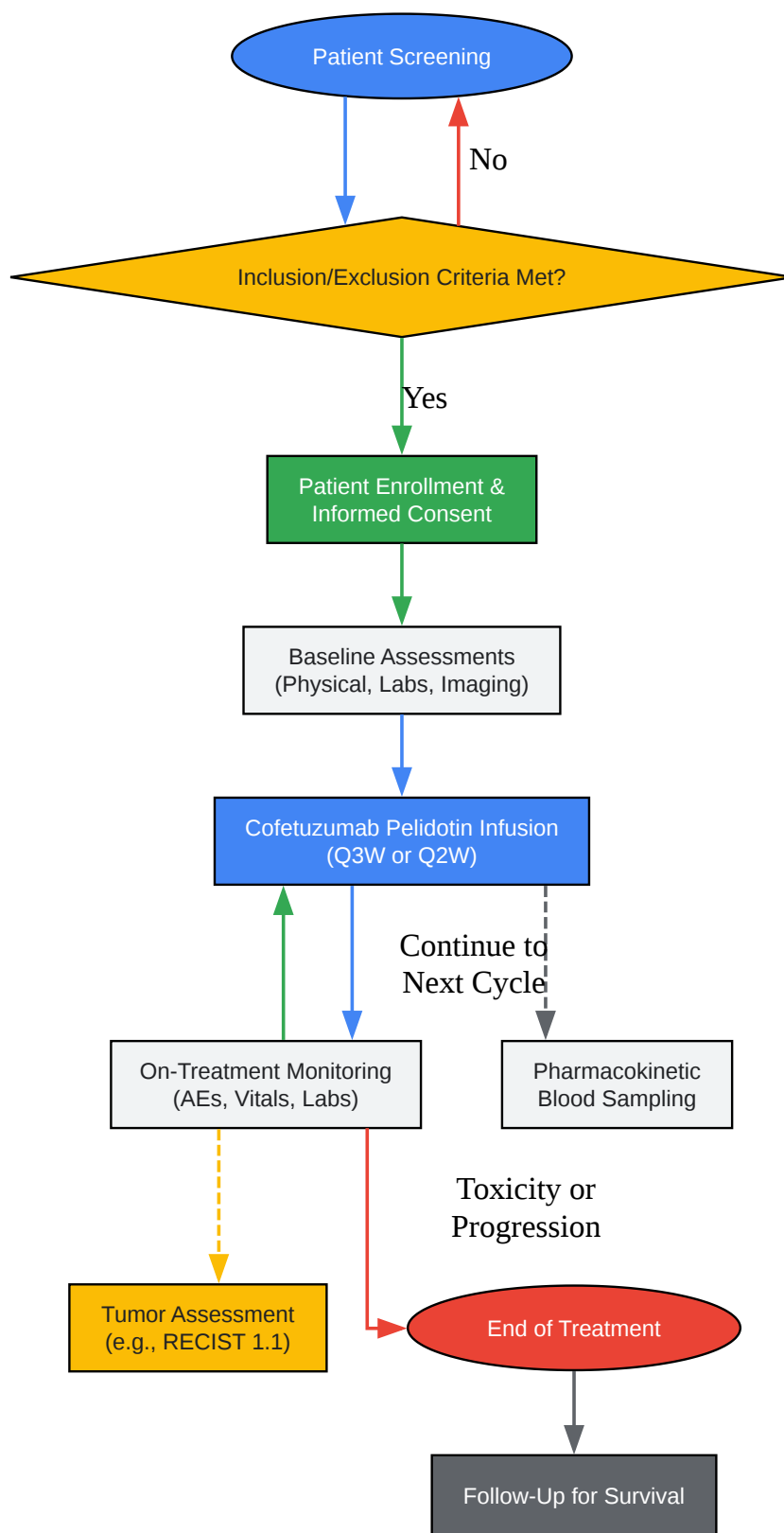
- Objective: To characterize the pharmacokinetic profile of cofetuzumab **pelidotin** (ADC), total antibody, and unconjugated payload.
- Methodology:
 - Sample Collection:
 - For the Q3W regimen (21-day cycle), collect blood samples for PK analysis at the following time points in Cycle 1 and Cycle 4: pre-dose, 1, 4, 24, 72, 168, and 336 hours post-dose.
 - For the Q2W regimen (28-day cycle), collect blood samples for PK analysis at the following time points in Cycle 1 and Cycle 3: pre-dose, end of infusion, 4, 24, 72, and 168 hours post-dose, and on Day 15 (pre-dose, end of infusion).[15]
 - Bioanalytical Method:
 - Quantify the concentrations of the ADC, total antibody, and unconjugated payload using validated bioanalytical methods. This typically involves ligand-binding assays (e.g., ELISA) for the antibody and ADC, and liquid chromatography-mass spectrometry (LC-MS) for the unconjugated payload.[3][4][16][17][18]
 - Data Analysis:
 - Calculate key PK parameters including maximum concentration (C_{max}), area under the concentration-time curve (AUC), and half-life (t_{1/2}) using non-compartmental analysis.

Visualizations



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Caption: Mechanism of action of Cofetuzumab **Pelidotin**.



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Caption: High-level workflow of the **Pelidotin** clinical trial.

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